Cas no 2255-44-9 (glaucamine)

glaucamine structure
glaucamine structure
Nome del prodotto:glaucamine
Numero CAS:2255-44-9
MF:C21H23NO6
MW:385.41042637825
CID:281079
PubChem ID:12310225

glaucamine Proprietà chimiche e fisiche

Nomi e identificatori

    • glaucamine
    • (6α)-2,3-Dimethoxy-16-methyl-10,11-[methylenebis(oxy)]rheadan-8α-ol
    • 1,3-Dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepin-14-ol,5b,6,7,8,12b,14-hexahydro-10,11-dimethoxy-6-methyl-, (5bR,12bS,14R)-
    • 1,3-Dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepin-14-ol,5b,6,7,8,12b,14-hexahydro-10,11-dimethoxy-6-methyl-, [5bR-(5ba,12bb,14b)]-
    • Glaucamine(7CI)
    • Rheadan-8-ol, 2,3-dimethoxy-16-methyl-10,11-[methylenebis(oxy)]-, (6a,8a)-
    • (5bR,12bS,14R)-5b,6,7,8,12b,14-Hexahydro-10,11-dimethoxy-6-methyl-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepin-14-ol
    • DTXSID001104489
    • 2255-44-9
    • XYWRZQQANNOTTD-UHFFFAOYSA-N
    • 16,17-dimethoxy-22-methyl-6,8,12-trioxa-22-azapentacyclo[11.9.0.0^{2,10}.0^{5,9}.0^{14,19}]docosa-2,4,9,14(19),15,17-hexaen-11-ol
    • 10,11-Dimethoxy-6-methyl-5b,6,7,8,12b,14-hexahydro[1,3]dioxolo[4',5':7,8]isochromeno[3,4-a][3]benzazepin-14-ol #
    • 2,3-Dimethoxy-16-methyl-10,11-[methylenebis(oxy)]rheadan-8-ol, 9CI
    • Rheadan-8-ol, 2,3-dimethoxy-16-methyl-10,11-[methylenebis(oxy)]-, (6.alpha.,8.alpha.)-
    • Alkaloid R-L
    • 1,3-Dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine, rheadan-8-ol deriv.
    • Inchi: InChI=1S/C21H23NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)19-18(22)12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19,21,23H,6-7,10H2,1-3H3
    • Chiave InChI: XYWRZQQANNOTTD-UHFFFAOYSA-N
    • Sorrisi: COC1C=C2C(C3OC(O)C4C5OCOC=5C=CC=4C3N(CC2)C)=CC=1OC

Proprietà calcolate

  • Massa esatta: 385.153
  • Massa monoisotopica: 385.153
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 2
  • Complessità: 563
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 69.6A^2
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.